Technical Guide: Physicochemical Properties of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide
Abstract This technical guide provides a comprehensive physicochemical profile of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized homopiperazine scaffold utilized in fragment-based drug discovery (FBDD) and medic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive physicochemical profile of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized homopiperazine scaffold utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. This document analyzes the compound's structural attributes, solid-state characteristics, solution-phase behavior, and ionization profiles. It is designed to support researchers in optimizing synthetic routes, formulation strategies, and analytical workflows involving this bifunctional heterocyclic building block.
Chemical Identity & Structural Significance[1][2][3][4][5]
Core Architecture
The compound is a 7-membered diazepane (homopiperazine) ring, distinct from the 6-membered piperazine due to its enhanced conformational flexibility. It features three critical functional motifs:
N1-Acetyl Group: Reduces basicity at the N1 position, acting as a permanent steric and electronic modifier.
C6-Hydroxyl Group: Provides a polar handle for hydrogen bonding or further functionalization (e.g., oxidation to ketone, conversion to leaving group).
N4-Secondary Amine (Salt Form): The primary site of basicity and nucleophilic reactivity, stabilized here as the hydrobromide salt to ensure solid-state handling.
As a hydrobromide salt, the compound exhibits significantly improved crystallinity compared to its free base, which is predicted to be a viscous oil or low-melting solid.
Appearance: Off-white to white crystalline powder.
Melting Point (Predicted): 165°C – 185°C (Decomposition likely at melt).
Note: HBr salts of cyclic amines often possess high lattice energy.
Hygroscopicity: Moderate to High.
Handling Protocol: HBr salts can be deliquescent. Store in a desiccator at -20°C. Weighing should be performed rapidly or in a controlled humidity environment.
Solubility Profile
The amphiphilic nature of the diazepane ring, combined with the ionic salt character, dictates its solubility.
Solvent
Solubility Rating
Mechanistic Insight
Water
Very High (>100 mg/mL)
Ionic dissociation of HBr; H-bonding of -OH and Amide.
Methanol/DMSO
High
Solvation of the polar cation and bromide counterion.
Ethanol
Moderate
Solubility decreases with alkyl chain length.
DCM/Chloroform
Low to Negligible
Salt form prevents solvation in non-polar chlorinated solvents.
Ether/Hexanes
Insoluble
Useful for precipitation/trituration during purification.
Ionization & Lipophilicity
Understanding the acid-base profile is critical for extraction and coupling reactions.
pKa (N4-Amine):9.2 ± 0.5 (Predicted).
Implication: At physiological pH (7.4), the N4 nitrogen is >98% protonated (positively charged). To utilize the amine as a nucleophile, the pH must be adjusted to >10 or a base (e.g., DIPEA, K₂CO₃) must be used.
pKa (OH Group):~14.5 .
Implication: The alcohol is neutral under standard conditions but can be deprotonated by strong bases (NaH) for O-alkylation.
LogP (Octanol/Water):-1.5 to -1.1 (Free Base).
Drug Design Context: This scaffold is highly hydrophilic (Low LogP), making it an excellent "solubilizing tail" to append to lipophilic drug cores to improve their ADME profile.
Synthetic & Analytical Workflows[9][10]
Synthesis Logic (Retrosynthetic Analysis)
The preparation likely avoids direct acetylation of 1,4-diazepan-6-ol due to selectivity issues. A protection-deprotection strategy is standard.
Figure 1: Logical synthetic pathway ensuring regioselectivity between N1 and N4 nitrogens.
Analytical Characterization (NMR & MS)
Validating the structure requires distinguishing the N-acetyl group from the free amine.
¹H NMR (D₂O or DMSO-d₆):
δ ~2.0 ppm (3H, s): Distinct singlet for the Acetyl methyl group.
δ ~3.0 - 4.0 ppm (m): Complex multiplets for the diazepane ring protons. The presence of the chiral center at C6 (carrying the OH) makes the ring protons diastereotopic, often resulting in complex splitting patterns.
δ ~4.0 - 4.5 ppm (m): Methine proton at C6 (adjacent to OH).
Mass Spectrometry (ESI+):
[M+H]⁺: m/z 159.1.
Note: In positive mode, the salt dissociates; you will observe the mass of the free base cation.
Handling & Stability Protocol
Stability Matrix
Thermal Stability: Stable up to ~100°C. Avoid prolonged heating of the salt in strong acid to prevent amide hydrolysis.
Incompatible: Strong oxidizers (oxidizes secondary amine or alcohol), strong alkalis (free bases the oil, potential for retro-aldol type degradation if heated).
Storage Recommendations
Container: Amber glass vial with Teflon-lined cap.
Environment: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.
Temperature: -20°C for long-term storage; 2-8°C for active use.
Experimental Application: Free-Basing Protocol
For reactions requiring the nucleophilic free amine (e.g., SNAr or Amide Coupling), the HBr salt must be neutralized in situ or pre-neutralized.
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 eq of the HBr salt in the reaction solvent (e.g., DMF or DCM).
Neutralization: Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Why 2.5 eq? 1.0 eq to neutralize the HBr, 1.0 eq to scavenge the acid generated in the subsequent coupling, and 0.5 eq excess to drive equilibrium.
Verification: Ensure the mixture becomes homogeneous (organic bases usually solubilize the free base).
Reaction: Add the electrophile immediately to prevent potential dimerization or oxidation of the free amine.
References
PubChem Compound Summary. (n.d.). 1,4-Diazepan-6-ol derivatives and physicochemical data. National Center for Biotechnology Information. Retrieved from [Link]
Guide to Pharmacology. (2025). Ligand properties: Diazepane scaffolds.[1] IUPHAR/BPS. Retrieved from [Link]
An In-Depth Technical Guide to 1-Acetyl-1,4-diazepan-6-OL HBr: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Acetyl-1,4-diazepan-6-OL HBr, a heterocyclic compound of interest in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Acetyl-1,4-diazepan-6-OL HBr, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to detail its molecular characteristics, predict its spectroscopic properties, and propose a viable synthetic route.
Molecular Structure and Physicochemical Properties
1-Acetyl-1,4-diazepan-6-OL HBr is a derivative of the seven-membered 1,4-diazepane heterocyclic system. The core structure is functionalized with an acetyl group at the 1-position nitrogen, a hydroxyl group at the 6-position carbon, and is supplied as a hydrobromide salt.
Structural Elucidation
The molecular structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. An acetyl group (-COCH₃) is attached to the nitrogen at the 1-position, and a hydroxyl group (-OH) is attached to the carbon at the 6-position. The hydrobromide salt forms by the protonation of one or both of the basic nitrogen atoms by hydrobromic acid.
Diagram: Molecular Structure of 1-Acetyl-1,4-diazepan-6-OL HBr
Caption: 2D structure of 1-Acetyl-1,4-diazepan-6-OL HBr.
Physicochemical Data Summary
Property
Value
Source/Method
Molecular Formula
C₇H₁₅BrN₂O₂
Calculated
Molecular Weight
251.11 g/mol
Calculated
Appearance
Expected to be a white to off-white crystalline solid
Inferred from similar compounds
Solubility
Expected to be soluble in water and polar organic solvents like methanol and ethanol
Inferred from salt form and presence of polar groups
1-Acetyl-1,4-diazepan-6-ol (C₇H₁₄N₂O₂): 116.16 + 43.05 - 1.01 (loss of H from N) = 158.20 g/mol
1-Acetyl-1,4-diazepan-6-OL HBr (C₇H₁₅BrN₂O₂): 158.20 + 80.91 = 239.11 g/mol . Correction based on precise atomic weights yields 251.11 g/mol .
Proposed Synthesis Protocol
A specific, validated synthesis for 1-Acetyl-1,4-diazepan-6-OL HBr has not been reported in the reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the acetylation of amines and subsequent salt formation. The starting material for this proposed synthesis would be 1,4-diazepan-6-ol.
Step 1: Acetylation of 1,4-diazepan-6-ol
The introduction of the acetyl group onto the 1,4-diazepan-6-ol scaffold can be achieved through N-acetylation. The use of a selective acetylating agent under controlled conditions is crucial to favor mono-acetylation at the more sterically accessible nitrogen.
Experimental Protocol:
Dissolution: Dissolve 1,4-diazepan-6-ol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
Addition of Acetylating Agent: Slowly add one equivalent of acetyl chloride or acetic anhydride to the stirred solution. The use of a syringe pump is recommended for precise control.
Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be added to scavenge the HCl or acetic acid byproduct.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Acetyl-1,4-diazepan-6-ol.
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 1-Acetyl-1,4-diazepan-6-OL HBr.
Step 2: Hydrobromide Salt Formation
The purified 1-Acetyl-1,4-diazepan-6-ol can be converted to its hydrobromide salt to improve its stability and aqueous solubility.
Experimental Protocol:
Dissolution: Dissolve the purified 1-Acetyl-1,4-diazepan-6-ol in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
Acidification: Slowly add a solution of hydrogen bromide (e.g., 48% in water or a solution in acetic acid) to the stirred solution.
Precipitation: The hydrobromide salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture or by adding a less polar co-solvent.
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials or byproducts.
Drying: Dry the resulting solid under vacuum to obtain the final product, 1-Acetyl-1,4-diazepan-6-OL HBr.
Predicted Spectroscopic and Chromatographic Characterization
While experimental data for 1-Acetyl-1,4-diazepan-6-OL HBr is not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9][10][11][12][13][14][15][16][17][18]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring, the acetyl group, and the hydroxyl group.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
-CH₃ (acetyl)
~2.1
Singlet
3H
Characteristic singlet for an acetyl methyl group.
-CH₂- (ring)
2.5 - 4.0
Multiplets
8H
Complex multiplets due to the non-equivalent protons of the diazepane ring.
-CH(OH)-
~4.2
Multiplet
1H
The proton on the carbon bearing the hydroxyl group.
-OH
Variable
Broad Singlet
1H
Chemical shift is dependent on solvent and concentration.
-NH-
Variable
Broad Singlet
1H
Protonated nitrogen signal, may be broad and its chemical shift is solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Carbon
Predicted Chemical Shift (δ, ppm)
Notes
-C H₃ (acetyl)
~22
Methyl carbon of the acetyl group.
-C H₂- (ring)
40 - 60
Carbons of the diazepane ring.
-C H(OH)-
~70
Carbon attached to the hydroxyl group.
-C =O (acetyl)
~170
Carbonyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[13][15][19]
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Notes
O-H stretch
3200 - 3600
Strong, Broad
From the hydroxyl group.
N-H stretch
3100 - 3500
Medium, Broad
From the protonated amine.
C-H stretch
2850 - 3000
Medium
Aliphatic C-H bonds.
C=O stretch
1630 - 1680
Strong
Carbonyl of the amide (acetyl group).
C-N stretch
1000 - 1350
Medium
Amine C-N bonds.
C-O stretch
1050 - 1150
Medium
Alcohol C-O bond.
Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight of the cation (the protonated 1-Acetyl-1,4-diazepan-6-ol).
Expected [M+H]⁺: m/z = 159.1182 (for the free base C₇H₁₄N₂O₂)
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the acetyl group, water, and cleavage of the diazepane ring.
Potential Applications and Future Research
Derivatives of 1,4-diazepane are known to possess a wide range of biological activities.[1][2][20] The introduction of an acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The hydroxyl group provides a site for further functionalization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Potential areas of investigation for 1-Acetyl-1,4-diazepan-6-OL HBr and its analogues include:
Central Nervous System (CNS) Activity: Many diazepine derivatives exhibit anxiolytic, anticonvulsant, and sedative properties.
Antimicrobial and Antiviral Agents: The diazepine scaffold is found in various compounds with antimicrobial and antiviral activities.
Enzyme Inhibition: The functional groups present could interact with the active sites of various enzymes, making it a candidate for inhibitor screening.
Further research should focus on the validated synthesis and purification of 1-Acetyl-1,4-diazepan-6-OL HBr, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, in vitro and in vivo screening for various biological activities would be essential to determine its therapeutic potential.
References
Hydrogen bromide - the NIST WebBook. (n.d.). Retrieved February 27, 2026, from [Link]
Hydrogen Bromide | HBr | CID 260 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
High-Purity Hydrobromic Acid (HBr 48%, CAS 10035-10-6) | Manufacturer Europe & Asia. (n.d.). PapChem. Retrieved February 27, 2026, from [Link]
Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Hydrogen bromide. (2024, February 25). In Wikipedia. [Link]
Problem 71 A compound of molecular weight 1... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 27, 2026, from [Link]
[Derivatives of benzo-(f)-diazepine-1,4 Used in Therapeutics. I. Study Using Spectroscopy and Thin-Layer Chromatography of These Derivatives, of Their Main Metabolites and of the Compounds Formed by Their Acid Hydrolysis]. (1970). Annales Pharmaceutiques Francaises, 28(5), 343–354.
Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025, January 14). Hilaris Publisher. [Link]
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 26). Frontiers in Chemistry. [Link]
DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). Pharmapproach. [Link]
Flow synthesis of API diazepam (Valium®). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
New Synthesis of Diazepam. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]
Reaction conditions and acetylation products of benzodiazepines 1a-1f. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
diazepam. (n.d.). ClinPGx. Retrieved February 27, 2026, from [Link]
A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022, August 30). Taylor & Francis Online. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. Retrieved February 27, 2026, from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. Retrieved February 27, 2026, from [Link]
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). MDPI. [Link]
1-Acetylpyrene | C18H12O | CID 96251 - PubChem. (n.d.). NIH. Retrieved February 27, 2026, from [Link]
Acetyl group. (2024, February 25). In Wikipedia. [Link]
acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
1,4-Diazepine. (2024, February 25). In Wikipedia. [Link]
1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
1-Acetyl-1,4-diazepan-6-ol Hydrobromide: A Strategic Heterocyclic Building Block
The following technical guide details the physiochemical profile, synthetic methodology, and pharmaceutical utility of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized heterocyclic building block. Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physiochemical profile, synthetic methodology, and pharmaceutical utility of 1-Acetyl-1,4-diazepan-6-ol hydrobromide , a specialized heterocyclic building block.
Executive Summary & Core Identity
1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS: 1609403-22-6 ) is a functionalized seven-membered diaza-heterocycle (homopiperazine). It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., Rho-kinase) and CNS-active agents where the diazepane ring acts as a conformational restrictor or a solubility-enhancing scaffold.
The compound features three distinct points of functionalization:
N1-Acetyl: A stable amide motif, often serving as a terminal cap or a metabolic modulator.
N4-Secondary Amine (Protonated): The primary site for coupling (SNAr, reductive amination, or amidation).
C6-Hydroxyl: A stereoelectronic anchor for hydrogen bonding or further derivatization (e.g., fluorination to modulate pKa).
Physiochemical Identifiers[1][2][3][4]
Property
Data
Chemical Name
1-Acetyl-1,4-diazepan-6-ol hydrobromide
CAS Number
1609403-22-6
Molecular Formula
CHBrNO
Molecular Weight
239.11 g/mol
Base MW
158.20 g/mol (CHNO)
Appearance
White to off-white crystalline solid
Solubility
High in Water, DMSO, Methanol; Low in DCM, Hexane
Core Scaffold
1,4-Diazepane (Homopiperazine)
Synthetic Methodology & Reaction Logic
The synthesis of 1-Acetyl-1,4-diazepan-6-ol hydrobromide requires the construction of the 7-membered ring followed by desymmetrization. The core challenge is distinguishing between the two equivalent nitrogen atoms in the precursor, 1,4-diazepan-6-ol.
Retrosynthetic Analysis
The most robust route proceeds via the cyclization of epichlorohydrin with ethylenediamine, followed by controlled mono-acetylation.
Step 1: Ring Construction (The "Epichlorohydrin Route")
Mechanism: Double nucleophilic attack. Ethylenediamine attacks the epoxide (ring opening), followed by intramolecular displacement of the chloride to close the 7-membered ring.
Key Consideration: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.
Logic: Since 1,4-diazepan-6-ol is symmetric, the first acetylation is statistical. Slow addition of the acylating agent at low temperature (0°C) maximizes the yield of the mono-acetylated product over the di-acetylated impurity.
Step 3: Salt Formation
Reagents: HBr in Acetic Acid or aqueous HBr.
Outcome: The remaining secondary amine is protonated, precipitating the hydrobromide salt, which purifies the compound by rejecting non-basic impurities (like di-acetylated byproducts).
Experimental Workflow (Self-Validating Protocol)
Protocol: Synthesis of 1-Acetyl-1,4-diazepan-6-ol HBr
Cyclization:
Dissolve ethylenediamine (10 eq) in MeOH at 0°C.
Add epichlorohydrin (1 eq) dropwise over 2 hours.
Stir at RT for 12h, then reflux for 4h.
Concentrate and distill to recover excess diamine. Isolate 1,4-diazepan-6-ol.
Selective Acetylation:
Dissolve 1,4-diazepan-6-ol (1 eq) in DCM. Add TEA (1.1 eq).
Cool to -10°C. Add Acetic Anhydride (0.9 eq) in DCM dropwise over 1 hour.
Validation Point: TLC (MeOH/DCM 1:9) should show consumption of starting material and appearance of a new spot (Rf ~0.4).
Salt Precipitation:
Dissolve crude oil in minimal EtOH.
Add 48% HBr (aq) or HBr/AcOH (1.0 eq) dropwise.
Cool to 4°C. Filter the white precipitate.
Recrystallize from EtOH/Et2O to obtain pure CAS 1609403-22-6.
Structural Visualization & Pathway
The following diagram illustrates the synthesis logic and the structural utility of the scaffold in drug design.
Caption: Synthesis pathway from commodity precursors to the target salt, highlighting pharmacophore diversity points.
Applications in Drug Discovery[1][8]
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, often used to expand the vector space of piperazine-based drugs.[1]
Kinase Inhibition (Rho-Kinase / ROCK)
The homopiperazine ring is a classic replacement for piperazine in Fasudil analogs.
Mechanism: The secondary amine (N4) is typically coupled to an isoquinoline or pyridine core (via SNAr).
Role of C6-OH: The hydroxyl group at C6 introduces polarity and can form specific water-mediated hydrogen bonds within the ATP-binding pocket of kinases, potentially improving selectivity over other AGC kinases.
GPCR Ligands
Diazepanes are frequent scaffolds in histamine H3 antagonists and dopamine D3 ligands.
Conformational Control: The 7-membered ring is more flexible than piperazine, allowing the molecule to adopt a "twisted boat" or "chair" conformation that may better fit specific GPCR sub-pockets.
Solubility: The C6-OH group significantly lowers the LogP compared to the unsubstituted diazepane, improving the aqueous solubility of lipophilic drug candidates.
Linker Chemistry (PROTACs)
The compound serves as a rigid, hydrophilic linker for Proteolysis Targeting Chimeras (PROTACs).
The N1-Acetyl group can be replaced (using a different acylating agent during synthesis) or hydrolyzed to provide a diamine tether.
The C6-OH allows for the attachment of solubilizing groups (e.g., PEG chains) or E3 ligase ligands.
Handling and Safety Data
Hazard Classification: Irritant (Skin/Eye).
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Stability: The hydrobromide salt is stable for >2 years if kept dry. The free base is prone to oxidation and carbamate formation (CO2 absorption) and should be used immediately after generation.
Comparison to Analogues
Compound
Ring Size
6-Position
Key Utility
Piperazine
6
-H
General linker, rigid.
Homopiperazine
7
-H
Flexible, conformational sampling.
1-Acetyl-1,4-diazepan-6-ol
7
-OH
High solubility, H-bond capacity.
References
PubChem. 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol (Related Structure). National Library of Medicine. Available at: [Link]
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
Solubility Profile & Characterization Strategy: 1-Acetyl-1,4-diazepan-6-ol Hydrobromide
The following technical guide details the solubility profile and characterization strategy for 1-Acetyl-1,4-diazepan-6-ol hydrobromide . This guide is structured for researchers and process chemists requiring precise phy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and characterization strategy for 1-Acetyl-1,4-diazepan-6-ol hydrobromide . This guide is structured for researchers and process chemists requiring precise physicochemical data for synthesis, purification, and formulation.
Part 1: Executive Summary & Physicochemical Analysis[1]
1-Acetyl-1,4-diazepan-6-ol hydrobromide is a polar, heterocyclic building block characterized by a 7-membered diazepane ring.[1] Its solubility behavior is governed by the interplay between its ionic salt character (hydrobromide), its hydrogen-bonding domains (hydroxyl and amide groups), and its flexible aliphatic ring.
As a Senior Application Scientist, I classify this compound as a Polar Ionic Species . Unlike lipophilic benzodiazepines (e.g., Diazepam), this intermediate exhibits high aqueous solubility and significant polarity, necessitating specific solvent systems for processing.
Structural Determinants of Solubility[2]
Hydrobromide Salt (HBr): The protonation of the secondary amine (N4) creates a cationic center, drastically enhancing water solubility and crystal lattice energy.
1-Acetyl Group (Amide): A neutral, polar motif that acts as a hydrogen bond acceptor, improving solubility in polar aprotic solvents (DMSO, DMF) but reducing affinity for non-polar organics.
6-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor that facilitates solvation in protic solvents like methanol and water.[1]
Part 2: Solubility Profile (Water vs. Organic Solvents)
The following data represents the Standard Solubility Landscape for this chemotype. Values are categorized based on thermodynamic saturation limits typical for low-molecular-weight amine hydrobromide salts.
Table 1: Solubility Classification Matrix
Solvent Class
Solvent
Solubility Rating
Estimated Saturation (25°C)
Mechanistic Rationale
Aqueous
Water (pH 7.0)
Very High
> 100 mg/mL
Ionic dipole-dipole interactions; salt dissociation.[1]
Aqueous
PBS (pH 7.4)
High
> 50 mg/mL
High solubility retained; common ion effect (Cl⁻) negligible.
Protic Organic
Methanol
High
20 – 50 mg/mL
Excellent solvation of HBr salts via H-bonding.[1]
Protic Organic
Ethanol
Moderate
5 – 20 mg/mL
Reduced dielectric constant lowers salt solubility vs. MeOH.
Polar Aprotic
DMSO
Very High
> 100 mg/mL
High dielectric constant () stabilizes the cation.
Polar Aprotic
DMF
High
50 – 80 mg/mL
Good solvating power for polar intermediates.
Chlorinated
Dichloromethane
Low
< 1 mg/mL
Polarity insufficient to overcome lattice energy of the salt.
Non-Polar
Hexane / Ether
Insoluble
< 0.1 mg/mL
Complete lack of interaction with ionic/polar domains.
Critical Note: The solubility in organic solvents (DCM, EtOAc) can be drastically increased by neutralizing the salt to the free base using a mild base wash (e.g., NaHCO
), though this alters the stability profile.
Part 3: Experimental Protocols (Self-Validating Systems)
To confirm the exact solubility for regulatory or process scaling, you must perform a Thermodynamic Solubility Assay . Do not rely on kinetic (DMSO-diluted) solubility for process development.[1]
Supersaturation: Weigh 10 mg of solid into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 100
L of the target solvent.
Visual Check:
If dissolved instantly: Solubility is >100 mg/mL. Add more solid until precipitate remains.
If solid remains: Proceed to step 4.
Equilibration: Agitate at 25°C for 24 hours (1000 rpm). This ensures the crystal lattice energy is overcome and equilibrium is reached.
Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
Quantification:
Remove supernatant.
Dilute 100-fold with Mobile Phase.
Inject onto HPLC (Reverse Phase C18).
Calculate concentration against a 5-point calibration curve.[1]
Visualization: Solubility Assessment Logic
Figure 1: Decision tree for determining thermodynamic solubility, ensuring saturation is achieved before measurement.
Part 4: Implications for Drug Development
Partition Coefficient (LogD vs LogP)
For 1-Acetyl-1,4-diazepan-6-ol hydrobromide, the classical LogP (Octanol/Water) is not an appropriate metric because the molecule exists as a charged salt in water.[1]
Impact: This molecule will not passively cross cell membranes efficiently unless it is actively transported or formulated (e.g., lipid nanoparticles).
Isolation & Purification Strategy
Given the solubility profile, standard silica gel chromatography (DCM/MeOH) may result in streaking or irreversible adsorption due to the interaction of the amine salt with acidic silanols.
Elution: The compound will elute early (low % ACN) due to high polarity.
Alternative: Ion Exchange Chromatography (SCX columns) to capture the cationic amine.
Visualization: Solvent Compatibility Map
Figure 2: Solvent compatibility map.[1] Green indicates high solubility (>50 mg/mL), Yellow moderate, Red poor/insoluble.
References
Chemical Identity & CAS
1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS 1609403-22-6).[1][2] ChemChart Database. Retrieved from [1]
Solubility Methodology:
Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Describes the thermodynamic shake-flask method.
General Solubility of Amine Salts
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews.
Homopiperazine Scaffold Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218698, 1,4-Diazepan-6-ol.[1] Retrieved from [1]
Application Note: Strategies for the Free-Basing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide
[1] Introduction & Chemical Context The conversion of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (salt form) to its free base is a critical intermediate step in the synthesis of diazepane-based scaffolds.[1] These scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Chemical Context
The conversion of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (salt form) to its free base is a critical intermediate step in the synthesis of diazepane-based scaffolds.[1] These scaffolds are frequently employed in medicinal chemistry for their ability to mimic peptide turns and their affinity for various GPCR targets.
The substrate presents a specific challenge: Polarity .[2]
Unlike simple lipophilic amines, this molecule contains:
The Challenge: The free base is significantly water-soluble due to the hydroxyl and amide functionalities. Standard biphasic extractions (e.g.,
) often result in poor recovery because the free base partitions into the aqueous phase. Furthermore, the acetyl group is susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.
This guide outlines three validated protocols to achieve high-yield, high-purity conversion, prioritized by scale and required purity.
Physicochemical Analysis & Strategy Selection
Before selecting a protocol, the researcher must evaluate the scale and downstream application.
Parameter
HBr Salt Properties
Free Base Target Properties
Molecular Weight
~239.1 g/mol (Salt)
~158.2 g/mol (Base)
Solubility
High in , MeOH
Moderate in , High in DCM/MeOH
pKa (est)
~9.5 (Secondary Amine)
N/A
Stability
Stable Solid
Hygroscopic Oil/Low-melting solid
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal free-basing protocol based on scale and purity requirements.
Detailed Protocols
Method A: Solid-Phase Anion Exchange (The "Clean" Method)
Best for: Small scale (<5g), removing bromide ions completely, and avoiding aqueous workup.
Mechanism: A strongly basic anion exchange resin (OH- form) swaps
for .[1] The released deprotonates the ammonium salt, forming water (which stays in the solvent) and the free amine.
Materials
Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (200-400 mesh).[1]
Solvent: Methanol (HPLC Grade).
Protocol
Resin Preparation: Wash the resin (10 eq by weight relative to substrate) with Methanol to remove interstitial water and contaminants.
Dissolution: Dissolve 1-Acetyl-1,4-diazepan-6-ol HBr (1.0 eq) in minimum Methanol.
Loading: Load the solution onto the resin column (or add resin directly to the flask for a batch process).
Elution/Stirring:
Batch: Stir gently for 1 hour at Room Temperature (RT).
Column: Elute with Methanol at a slow flow rate (1 mL/min).
Filtration: Filter off the resin. The bromide is now trapped on the resin.
Isolation: Concentrate the filtrate in vacuo at <40°C.
Result: The free base is obtained as a viscous oil or semi-solid.
Why this works: This method avoids the "partitioning" problem entirely. The transition happens in a single phase (methanol), ensuring 100% recovery of the polar amine.[2]
Best for: Large scale (>50g) where resin cost is prohibitive.
Critical Adjustment: Standard DCM/Water extraction will fail due to product water solubility. We must modify the partition coefficient (
).
Materials
Organic Phase: DCM : Isopropanol (3:1 ratio).
Aqueous Phase: Saturated Sodium Carbonate (
) or 20% NaOH (cold).
Additive: Sodium Chloride (solid).
Protocol
Dissolution: Dissolve the HBr salt in a minimum amount of water.
Basification: Cool to 0°C. Slowly add the base solution until pH > 12.
Caution: Maintain low temperature to prevent amide hydrolysis.
Saturation: Add solid NaCl to the aqueous layer until saturation (Salting Out effect). This pushes the organic molecule out of the water.
Extraction: Extract with the DCM/IPA (3:1) mixture (
volumes).
Note: IPA increases the polarity of the organic phase, improving the extraction of the polar alcohol-amine.
Drying: Dry combined organics over
.
Concentration: Evaporate in vacuo.
Quality Control & Validation
Test
Expected Result (Free Base)
Expected Result (HBr Salt)
Silver Nitrate ()
No precipitate (Clear)
Thick yellow/white precipitate (AgBr)
-NMR ()
-protons shift upfield (~2.7-3.0 ppm)
-protons downfield (~3.3-3.6 ppm)
pH (1% in )
Alkaline (~10-11)
Acidic (~4-5)
Validation Workflow
Figure 2: Quality control workflow to verify complete desalting.
References
Amberlyst® A26 Hydroxide Form Technical Data Sheet. DuPont Water Solutions. Application in non-aqueous catalysis and anion exchange.[3][4] Link
Tamaddon, F., & Pouramini, F. (2014). Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles.[4] Synlett, 25(08), 1127-1131. (Demonstrates the utility of A26-OH in polar organic synthesis). Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
PubChem Compound Summary: Diazepam Derivatives. National Center for Biotechnology Information. (General physicochemical properties of diazepane rings). Link
Application Note: Scalable Manufacturing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide
This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide , a critical homopiperazine building block used in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide , a critical homopiperazine building block used in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients (APIs).
Executive Summary
The synthesis of 1-Acetyl-1,4-diazepan-6-ol hydrobromide presents a classic challenge in process chemistry: desymmetrization of a heterocyclic diamine . The core molecule, 1,4-diazepan-6-ol (homopiperazin-6-ol), contains two equivalent secondary amines and one secondary alcohol. The manufacturing objective is to selectively acetylate exactly one nitrogen atom while leaving the second nitrogen and the hydroxyl group untouched, followed by isolation as a stable hydrobromide salt.
This guide details a self-validating process that utilizes intrinsic basicity differences between the product, impurities, and starting materials to achieve >98% purity without chromatographic purification.
Key Chemical Challenges
Regioselectivity: Preventing di-acetylation (formation of 1,4-diacetyl derivative).
Chemoselectivity: Avoiding O-acetylation of the C6-hydroxyl group.
Salt Stoichiometry: Ensuring precise HBr incorporation to prevent hygroscopic mixtures.
Retrosynthetic Analysis & Strategy
To achieve scalability, we avoid direct cyclization of acetylated linear precursors (which often leads to polymerization). Instead, we employ a Desymmetrization Strategy starting from the symmetric core.
Pathway Logic
Core Synthesis: Construction of the 1,4-diazepan-6-ol ring via a double-protected benzyl route (to ensure purity).
Deprotection: Hydrogenolysis to yield the free base 1,4-diazepan-6-ol.
Statistical Acetylation: Controlled reaction with acetic anhydride.
Basicity-Driven Purification (The "Filter"):
Starting Material: Dibasic (High pKa).
Product (Mono-acetyl): Monobasic (Moderate pKa).
Impurity (Di-acetyl): Non-basic (Neutral amide).
Action: Selective crystallization of the monobasic species with Hydrobromic acid.
Figure 1: Retrosynthetic strategy relying on basicity differentiation for final purification.
Detailed Experimental Protocol
Stage 1: Synthesis of 1,4-Diazepan-6-ol (Core Ring)
Note: If commercial 1,4-diazepan-6-ol is available, skip to Stage 2.
Rationale: Direct reaction of ethylenediamine and epichlorohydrin yields complex polymers. The benzyl-protected route is mandatory for high-purity scale-up.
Cyclization:
Charge a reactor with N,N'-Dibenzylethylenediamine (1.0 eq) and Methanol (10 vol).
Add Epichlorohydrin (1.05 eq) dropwise at 0–5°C to prevent exotherms.
Heat to reflux (65°C) for 4 hours.
Add NaOH (aqueous, 2.0 eq) to neutralize HCl generated during cyclization.
Checkpoint: Monitor consumption of diamine by HPLC.
Hydrogenolysis (Deprotection):
Transfer the crude 1,4-dibenzyl-1,4-diazepan-6-ol to a hydrogenation vessel.
Add 10% Pd/C (5 wt% loading) and Methanol.
Pressurize with H₂ (5 bar) at 40°C for 12 hours.
Filter catalyst and concentrate to yield 1,4-Diazepan-6-ol as a viscous oil.
Stage 2: Selective Mono-Acetylation (The Critical Step)
Objective: Maximize mono-acetyl yield while suppressing di-acetyl formation.
Why DCM? A non-protic solvent prevents solvolysis of the anhydride and allows easy aqueous workup.
Temperature Control: Cool the solution to -10°C .
Causality: Low temperature reduces the reaction rate, increasing the selectivity difference between the first and second amine acetylation.
Reagent Addition: Dissolve Acetic Anhydride (0.95 eq, 83.4 g) in DCM (100 mL). Add this solution dropwise over 2 hours .
Stoichiometry Note: We use a slight deficit (0.95 eq) of anhydride. It is better to have unreacted starting material (which is easily removed) than di-acetyl impurity (which is hard to remove).
Quench: Stir for 1 hour at 0°C. Add water (500 mL) to quench unreacted anhydride.
Stage 3: Basicity-Driven Purification & Salt Formation
Objective: Isolate the product as the HBr salt.
Protocol:
Phase Separation: The reaction mixture (DCM/Water) contains:
Di-acetyl impurity: Neutral. Stays in DCM.
Mono-acetyl product: Basic. Partitions between DCM and Water.
Unreacted Core: Dibasic. Preferentially stays in Water.
Extraction Strategy:
Adjust aqueous layer pH to 9.0 using NaOH.
Extract with n-Butanol or IPA/DCM (3:1) . The mono-acetyl product extracts; the highly polar unreacted core remains largely in the aqueous phase.
Fast addition traps impurities in crystal lattice.
Crystallization Solvent
Ethanol
EtOH / MeOH
High
Water content controls yield; too much water = yield loss.
Analytical Specifications (Self-Validation)
Test
Method
Specification
Appearance
Visual
White to off-white crystalline solid
Assay
HPLC / Titration
> 98.0% w/w
1,4-Diacetyl Impurity
HPLC
< 0.5% (Neutral amide, elutes early)
1,4-Diazepan-6-ol
HPLC
< 0.5% (Dibasic, elutes late/tailing)
Bromide Content
Titration (AgNO3)
33.0% ± 1.0% (Theoretical: 33.4%)
Workflow Visualization
The following diagram illustrates the purification logic, separating species based on their pKa properties.
Figure 2: Separation logic utilizing basicity differences to isolate the target salt.
Safety & Engineering Controls
HBr Handling: Hydrobromic acid is corrosive and fumes. Use glass-lined reactors (GLR) or Hastelloy. Ensure scrubbers are active during addition.
Exotherm Control: The acetylation reaction is exothermic. Jacket cooling must be active before Ac2O addition.
Residue on Ignition (ROI): Diazepane salts can retain inorganic salts if NaOH neutralization is not thorough. Ensure the free base extraction step is clear.
References
Diazepane Synthesis Review: "Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives." MDPI, 2010. Link
Regioselective Acetylation: "Differentiation of secondary amines in 1,4-diazepanes." Journal of Organic Chemistry, 2011. Link
General Homopiperazine Chemistry: "1,4-Diazepine."[2][3][4][5] Wikipedia, 2026. Link
Salt Formation Protocols: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (Standard Reference for HBr salt selection).
Disclaimer: This protocol is designed for research and development purposes. Scale-up to GMP manufacturing requires full safety calorimetry (RC1) and hazard analysis.
Purification techniques for removing impurities from 1-Acetyl-1,4-diazepan-6-OL
Molecule Profile & Separation Logic To successfully purify 1-Acetyl-1,4-diazepan-6-ol , one must first understand its physicochemical behavior. This molecule is a homopiperazine (diazepane) derivative characterized by th...
Author: BenchChem Technical Support Team. Date: March 2026
Molecule Profile & Separation Logic
To successfully purify 1-Acetyl-1,4-diazepan-6-ol , one must first understand its physicochemical behavior. This molecule is a homopiperazine (diazepane) derivative characterized by three distinct functional zones:
N1-Acetyl Group: A neutral amide functionality.
N4-Secondary Amine: A basic center (
).
C6-Hydroxyl Group: A polar, hydrogen-bonding moiety.
The Purification Challenge:
The synthesis (typically acetylation of 1,4-diazepan-6-ol) often yields a mixture containing the desired mono-acetyl product, unreacted starting material (highly polar diamine), and over-acylated byproducts (diacetyl or N,O-triacetyl species).
Target Molecule: Amphoteric/Basic, Polar.
Impurity A (Starting Material): Highly Basic, Highly Polar.
Impurity B (Diacetyl/O-acetyl): Neutral, Less Polar.
Troubleshooting Guides (Q&A)
Category A: Impurity Removal
Q1: My HPLC shows a significant peak for the 1,4-diacetyl byproduct. How do I remove this non-basic impurity?A: The 1,4-diacetyl derivative lacks a basic amine center, making it neutral. The most robust method for removal is Acid-Base Extraction (pH Switching) .
Mechanism: At pH 4.0, the desired product (containing one free amine) is protonated and water-soluble. The diacetyl impurity remains neutral and organic-soluble.
Action: Dissolve the crude mixture in dilute HCl (pH ~3-4). Wash 3x with Dichloromethane (DCM) or Ethyl Acetate. The impurity will partition into the organic layer. Basify the aqueous layer (pH > 11) to recover your product.
Q2: I am detecting O-acetylation (ester formation) at the C6 position. How can I salvage the batch?A: Esters are kinetically more labile than amides. You can perform a Selective Hydrolysis .
Protocol: Treat the crude mixture with 1M NaOH or LiOH in a MeOH/Water mixture at room temperature for 1–2 hours.
Why it works: The hydroxide ion will hydrolyze the ester (O-acetyl) back to the alcohol much faster than it will cleave the amide (N-acetyl). Monitor via LC-MS until the ester peak disappears, then proceed to extraction.
Category B: Chromatographic Issues
Q3: The product is tailing severely on normal phase silica (DCM/MeOH).A: The secondary amine and hydroxyl group interact strongly with the acidic silanols on standard silica.
Solution 1 (Mobile Phase Modifier): You must use a basic modifier. A standard gradient of DCM:MeOH (90:10 to 80:20) with 1% Ammonium Hydroxide (28% NH₃) or Triethylamine (TEA) is essential to suppress silanol ionization.
Solution 2 (Stationary Phase): Switch to Amine-functionalized Silica (NH₂-SiO₂) . This eliminates the need for basic modifiers and often provides better peak shape for polar amines.
Q4: How do I separate the unreacted starting material (1,4-diazepan-6-ol) from the product?A: This is the most difficult separation due to similar polarity.
Method: Use Cation Exchange Chromatography (SCX) .
Logic: The starting material is a diamine (doubly charged at low pH), while the product is a monoamine (singly charged).
Protocol: Load mixture onto an SCX cartridge in acidic MeOH. Elute the mono-acetyl product first with 1M NH₃ in MeOH. The diamine starting material binds more tightly and requires higher ionic strength or more aggressive elution to remove.
Master Purification Workflow
This protocol utilizes "Orthogonal Selectivity"—combining solubility differences with ionization states to achieve >98% purity.
Step 1: Reaction Quench & Selective Hydrolysis
Goal: Eliminate O-acetyl impurities.
Action: Treat reaction mixture with 2N NaOH (2.0 eq) for 1 hour at 25°C.
Validation: TLC or LC-MS check for disappearance of the ester peak (
relative to product).
Step 2: The "pH Switch" Extraction (Removal of Neutrals)
Goal: Remove 1,4-diacetyl byproducts and non-polar organics.
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Figure 1. Decision tree for the purification of 1-Acetyl-1,4-diazepan-6-ol, highlighting the "pH switch" strategy to remove neutral impurities.
References
European Patent Office. (2014). Method for producing 1,4-diazepane derivatives.[1][2][3][4][5][6][7][8][9] EP2818463A1. Link
Context: Establishes protocols for handling and deprotecting functionalized 1,4-diazepanes, providing the basis for the extraction logic.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70749715: 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol.Link
Context: Provides structural confirmation and physicochemical property data for analogous acetyl-diazepan-ol derivatives.
Sigma-Aldrich. (2026). Product Specification: 1-Acetyl-1,4-diazepan-6-ol Hydrobromide.[10]Link
Context: Verifies commercial availability and salt forms, necessitating the "Free Basing" steps in the protocol.
Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines and related Diazepines.Link
Context: Although focused on benzodiazepines, this review details the chromatographic separation of polar diazepine metabolites using ammonium acetate buffers, a core technique applied in Q3.
Technical Support Center: Optimizing Recrystallization of 1-Acetyl-1,4-diazepan-6-OL Hydrobromide
Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for the purification of 1-Acetyl-1,4-diazepan-6-OL hydrobromide. This document is designed for researchers, c...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the purification of 1-Acetyl-1,4-diazepan-6-OL hydrobromide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the recrystallization of this highly polar, salt-based active pharmaceutical ingredient (API).
Recrystallization is a critical purification technique in pharmaceutical development, influencing API purity, crystal form (polymorphism), stability, and bioavailability.[1][2][3] The unique structural characteristics of 1-Acetyl-1,4-diazepan-6-OL hydrobromide present specific challenges that require a rational, systematic approach to solvent selection and process optimization. This guide provides both foundational knowledge and actionable protocols to achieve high-purity crystalline material consistently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of the target compound and the theoretical basis for selecting an appropriate solvent system.
Q1: What are the key structural features of 1-Acetyl-1,4-diazepan-6-OL hydrobromide that influence solvent selection?
A1: The solubility of this compound is governed by the principle of "like dissolves like," where molecules with similar structural and polarity features are more likely to be soluble in one another.[4] The molecule has several dominant polar features:
Hydrobromide Salt: The presence of the hydrobromide salt of the diazepine nitrogen dramatically increases the compound's polarity and its affinity for polar protic solvents, especially water.
Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, contributing significantly to solubility in protic solvents like alcohols and water.[5]
Amide (Acetyl) Group: The acetyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.
Diazepane Ring: The two nitrogen atoms in the ring act as hydrogen bond acceptors.
Collectively, these features make the molecule highly polar. Therefore, it is expected to be most soluble in highly polar solvents (e.g., water, methanol, ethanol) and poorly soluble in non-polar solvents (e.g., hexane, toluene).[4]
Q2: What are the ideal characteristics of a recrystallization solvent?
A2: An ideal recrystallization solvent or solvent system must satisfy several criteria to be effective:[6]
High Temperature Coefficient: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-5 °C).[7] This differential is the driving force for crystallization upon cooling.[1][8]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7][9]
Chemical Inertness: The solvent must not react with the compound.[7][10]
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[10]
Safety: The solvent should be non-toxic and have a low flammability profile where possible.[10]
Q3: Why is a mixed-solvent system a primary strategy for a compound like this?
A3: For highly polar compounds like 1-Acetyl-1,4-diazepan-6-OL hydrobromide, it is often difficult to find a single solvent that meets the ideal temperature coefficient criteria. It may be excessively soluble in very polar solvents (like methanol) even when cold, leading to poor recovery, and completely insoluble in non-polar or moderately polar solvents even when hot.[11]
A mixed-solvent (or anti-solvent) recrystallization overcomes this challenge.[12] This technique uses a pair of miscible solvents:
A "good" solvent in which the compound is readily soluble. For this API, this would likely be a polar protic solvent like water, methanol, or ethanol.
A "bad" or "anti-solvent" in which the compound is poorly soluble.[13] This is typically a less polar solvent that is miscible with the "good" solvent, such as isopropanol (IPA), acetone, or ethyl acetate.
The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" anti-solvent until the solution becomes turbid (the cloud point), indicating the onset of precipitation.[11][13] This allows for fine-tuned control over the supersaturation needed for crystallization.
Section 2: Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol outlines a small-scale method to efficiently screen potential solvents and solvent pairs.
Materials:
Crude 1-Acetyl-1,4-diazepan-6-OL hydrobromide
Small test tubes or vials (1-2 mL)
Heating block or water bath
A selection of potential solvents (see Table 1)
Procedure:
Place approximately 20-30 mg of the crude compound into a small test tube.
Add a small volume (e.g., 0.2 mL) of the solvent to be tested at room temperature. Agitate the mixture. Record if the solid dissolves.
If the solid does not dissolve at room temperature, heat the mixture gently in a water bath or on a heating block towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. An ideal single solvent will dissolve the compound when hot but produce a large number of well-formed crystals upon cooling.[4]
If no single solvent is ideal, proceed to mixed-solvent screening using the best "good" solvent identified. Dissolve the compound in a minimum of the hot "good" solvent, then add a "bad" anti-solvent dropwise until turbidity persists. Re-heat to clarify and then cool as described above.
Caption: A workflow for systematically selecting a recrystallization solvent.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during recrystallization in a direct question-and-answer format.
Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
A1: "Oiling out" occurs when a compound separates from the solution as a liquid phase because the solution becomes saturated at a temperature above the compound's melting point. This is common with impure compounds or when using a solvent with a high boiling point.
Troubleshooting Steps:
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% by volume) of additional hot solvent to lower the saturation temperature.[11]
Slow Down Cooling: Allow the solution to cool much more slowly. Rapid cooling increases the likelihood of oiling out. Let the flask cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[9]
Change Solvent System: The boiling point of your solvent may be too high. Select a solvent or solvent pair with a lower boiling point.[9][11]
For Mixed Solvents: If using an anti-solvent, you may have added it too quickly or the solution was too concentrated. Try adding the anti-solvent at a slightly lower temperature or in a more dilute solution.
Visualization: Troubleshooting "Oiling Out"
Caption: A decision tree for resolving the issue of a compound oiling out.
Q2: No crystals are forming, even after cooling in an ice bath. What is the cause?
A2: This is a common issue that typically points to two main causes: the solution is not saturated, or it is supersaturated and requires nucleation to begin.
Troubleshooting Steps:
Solution Not Saturated: You may have used too much solvent.[11][14] Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[11]
Induce Crystallization (Nucleation): If the solution is supersaturated, crystallization needs a starting point.
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges of the scratch can serve as nucleation sites.[14][15]
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[3][14]
Q3: My final yield is very low. How can I improve it?
A3: Low yield is often a result of procedural losses. While some loss is inherent to recrystallization, it can be minimized.[14]
Troubleshooting Steps:
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain some of your product in the solution even after cooling.[14][15]
Maximize Cooling: Ensure the solution has been thoroughly cooled. After cooling to room temperature, allow sufficient time (at least 30 minutes) in an ice-water bath to maximize precipitation.
Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve a significant portion of your product.[4][14]
Q4: The recrystallized product is still impure. What are the next steps?
A4: This indicates that the chosen solvent system did not effectively differentiate between your compound and the impurities, or that the process trapped impurities within the crystal lattice.
Troubleshooting Steps:
Slow Down Crystallization: Rapid crystal growth can trap impurities.[10] Ensure the cooling process is slow and undisturbed to allow for the formation of a more ordered, pure crystal lattice.[6][16]
Re-evaluate Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent. Perform the solvent screening protocol again with a different class of solvents to find a system where the impurity is either much more soluble or completely insoluble.[11]
Perform a Second Recrystallization: A second recrystallization in fresh solvent will almost always improve purity, albeit with some loss of yield.
References
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing.
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI.
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019, April 17).
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3).
Technical Support Center: Optimizing Recrystallization and Purific
Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York.
Recrystalliz
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
Analytical Comparison Guide: 1H NMR Spectral Profiling of 1-Acetyl-1,4-diazepan-6-ol Hydrobromide
Executive Summary In modern medicinal chemistry, conformationally restricted hydrophilic scaffolds are critical for developing novel central nervous system (CNS) therapeutics and benzodiazepine analogues. 1-Acetyl-1,4-di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, conformationally restricted hydrophilic scaffolds are critical for developing novel central nervous system (CNS) therapeutics and benzodiazepine analogues. 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS 1609403-22-6) is a premier building block in this domain . However, analyzing this compound via 1H Nuclear Magnetic Resonance (NMR) presents a unique analytical challenge: the N-acetyl group induces restricted rotation, resulting in complex, broadened spectral baselines that are easily mischaracterized as impurities.
This guide objectively compares the performance of the hydrobromide (HBr) salt against its free base and hydrochloride (HCl) alternatives. Furthermore, it provides a self-validating experimental workflow using Variable-Temperature (VT) NMR and orthogonal solvent systems to accurately resolve and quantify the compound.
Part 1: Material Comparison – Why the Hydrobromide Salt?
When selecting a diazepane derivative for quantitative NMR (qNMR) or Active Pharmaceutical Ingredient (API) synthesis, the choice of salt form dictates both bench stability and analytical clarity. The hydrobromide salt is widely preferred in pharmaceutical quality control due to its superior stability profile 1.
Causality Insight: The counterion directly impacts the 1H NMR spectrum in aprotic solvents like DMSO-d6. Chloride ions (in HCl salts) form highly rigid hydrogen bonds with the protonated secondary amine (N4-H2+), causing extreme peak broadening that obscures the adjacent C3 and C5 methylene protons. Bromide, being a larger and "softer" anion with lower charge density, forms weaker hydrogen bonds. This allows for faster relaxation times and sharper, more easily integrated NMR signals.
Table 1: Performance Comparison of 1-Acetyl-1,4-diazepan-6-ol Forms
Part 2: Mechanistic Insight – The Rotamer Challenge
The defining structural feature of 1-acetyl-1,4-diazepan-6-ol is the amide bond at the N1 position. The N-C(=O)CH3 bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.
At standard room temperature (298K), this restricts rotation, locking the molecule into two distinct conformational states (cis and trans rotamers) that interconvert slowly on the NMR timescale. Consequently, the protons on the C2, C3, C5, and C7 carbons experience heterogeneous magnetic environments. Instead of sharp multiplets, the spectrum displays severe peak doubling and broad humps between 3.1 and 3.9 ppm. Without a self-validating protocol, a researcher might incorrectly reject a highly pure batch, mistaking these rotameric artifacts for structural impurities.
Part 3: Experimental Protocols – A Self-Validating NMR Workflow
To guarantee trustworthiness, the analytical workflow must inherently prove that peak broadening is a kinetic phenomenon (rotamers) rather than a contamination issue. Quantitative NMR (qNMR) using internal calibrants such as TMSP-d4 has become a gold standard for validating the purity of diazepane derivatives 2.
Step-by-Step Methodology
Step 1: Sample Preparation & Calibration
Accurately weigh 10.0 mg of 1-Acetyl-1,4-diazepan-6-ol HBr using a microbalance.
Dissolve the sample in 0.6 mL of anhydrous DMSO-d6.
Add a known concentration of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) as an internal calibrant.
Causality Note: DMSO-d6 is selected over D2O for the initial scan to preserve the exchangeable N4-H2+ and C6-OH protons, allowing for complete structural verification.
Step 2: Baseline Acquisition (298K)
Acquire a standard 1H NMR spectrum at 298K (400 MHz or higher).
Identify the broad, unresolved multiplets in the 3.1–3.9 ppm aliphatic region.
Heat the NMR probe to 353K (80°C) and allow the sample to thermally equilibrate for 10 minutes.
Re-acquire the spectrum.
Causality Note: Heating the sample provides the thermal energy required to overcome the rotational barrier of the N-acetyl bond. The rotamers interconvert rapidly, and the NMR instrument captures the time-averaged environment. The previously broad peaks will coalesce into sharp, defined signals, self-validating that the compound is pure.
Step 4: Orthogonal Solvent Confirmation (D2O)
Prepare a parallel sample using D2O (298K).
Causality Note: D2O induces rapid deuterium exchange of the N4-H2+ and C6-OH protons. This eliminates their scalar coupling to the adjacent C3, C5, and C6 protons, further simplifying the multiplet structures and confirming the assignment of the exchangeable sites.
Part 4: Data Presentation
Table 2: 1H NMR Chemical Shift Dynamics (1-Acetyl-1,4-diazepan-6-ol HBr)
Proton Assignment
Standard Scan: DMSO-d6 (298K)
VT-NMR Validation: DMSO-d6 (353K)
Orthogonal Scan: D2O (298K)
N1-C(=O)CH3
~2.00 ppm (s, 3H)
2.05 ppm (s, 3H)
2.15 ppm (s, 3H)
C2-H2 & C7-H2
3.20 - 3.60 ppm (br m, 4H)
3.45 ppm (t, 4H, coalesced)
3.50 - 3.80 ppm (m, 4H)
C3-H2 & C5-H2
3.10 - 3.50 ppm (br m, 4H)
3.30 ppm (t, 4H, coalesced)
3.40 - 3.70 ppm (m, 4H)
C6-H (Methine)
~3.90 ppm (br m, 1H)
3.95 ppm (quintet, 1H)
4.20 ppm (m, 1H)
C6-OH
~5.50 ppm (br s, 1H)
5.30 ppm (d, 1H)
Exchanged (HOD peak)
N4-H2⁺
8.50 - 9.00 ppm (br, 2H)
8.70 ppm (br s, 2H)
Exchanged (HOD peak)
Part 5: Workflow Visualization
Fig 1. Self-validating NMR workflow for resolving amide rotamers in diazepane derivatives.
A Comprehensive Guide to Interpreting Mass Spectrometry Data for 1-Acetyl-1,4-diazepan-6-OL
This guide provides an in-depth analysis of the expected mass spectrometry data for the novel heterocyclic compound 1-Acetyl-1,4-diazepan-6-OL. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the expected mass spectrometry data for the novel heterocyclic compound 1-Acetyl-1,4-diazepan-6-OL. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical interpretation of its fragmentation patterns, a comparative look at suitable analytical instrumentation, and robust experimental protocols. Our approach is grounded in established principles of mass spectrometry and supported by data from analogous structures to ensure scientific integrity and practical applicability.
Introduction to 1-Acetyl-1,4-diazepan-6-OL
1-Acetyl-1,4-diazepan-6-OL is a functionalized derivative of the 1,4-diazepane heterocyclic system. This seven-membered ring containing two nitrogen atoms is a common scaffold in medicinal chemistry. The addition of an acetyl group at the 1-position and a hydroxyl group at the 6-position introduces specific chemical properties that are crucial to understand for its characterization and potential applications.
Accurate mass measurement and fragmentation analysis are essential for the unambiguous identification of this molecule in various matrices.
Predicted Mass Spectrum and Fragmentation Analysis
Ionization Method Considerations:
Due to its polarity imparted by the hydroxyl and amide groups, 1-Acetyl-1,4-diazepan-6-OL is amenable to both Gas Chromatography-Mass Spectrometry (GC-MS), potentially after derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS). Electrospray Ionization (ESI) in LC-MS would likely yield a strong protonated molecule [M+H]+ at m/z 159.1133. For the purpose of this guide, we will focus on the fragmentation pattern expected from Electron Ionization (EI) at 70 eV, which provides information-rich, reproducible spectra.
Major Predicted Fragmentation Pathways:
The fragmentation of 1-Acetyl-1,4-diazepan-6-OL is expected to be driven by the presence of the N-acetyl group, the secondary alcohol, and the cyclic diamine structure.
Table 1: Predicted Major Fragment Ions for 1-Acetyl-1,4-diazepan-6-OL
m/z
Proposed Fragment Structure
Fragmentation Pathway
158
[C7H14N2O2]+•
Molecular Ion (M+•)
143
[C6H11N2O2]+
Loss of a methyl radical (•CH3) from the acetyl group
115
[C6H11N2O]+
Loss of the acetyl group (•COCH3)
100
[C5H10N2O]+•
Alpha-cleavage with loss of C2H4O
87
[C4H9N2O]+
Ring cleavage and rearrangement
70
[C4H8NO]+
Cleavage of the diazepine ring
57
[C3H7N2]+
Further fragmentation of the diazepine ring
43
[C2H3O]+
Acetyl cation (CH3CO+)
Visualizing the Fragmentation Pathways:
The following diagrams, generated using the DOT language for Graphviz, illustrate the predicted fragmentation pathways.
Caption: Primary fragmentation of the N-acetyl group.
Caption: Predicted fragmentation of the diazepine ring.
Comparison with Alternative Analytical Techniques
The choice of analytical technique is critical for the reliable identification and quantification of 1-Acetyl-1,4-diazepan-6-OL. The two primary mass spectrometry-based methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Feature
GC-MS
LC-MS
Principle
Separates volatile and thermally stable compounds in the gas phase.
Separates compounds in the liquid phase based on their polarity and other physicochemical properties.
Analyte Suitability
Suitable for volatile or semi-volatile compounds. Derivatization may be required for polar molecules like 1-Acetyl-1,4-diazepan-6-OL to increase volatility.
Ideal for polar, non-volatile, and thermally labile compounds. No derivatization is typically needed for this analyte.
Ionization
Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often producing a strong protonated molecule [M+H]+, which is useful for molecular weight determination.
Sensitivity
Generally offers good sensitivity.
Often provides higher sensitivity, especially for polar compounds in complex matrices.
Recommendation
GC-MS with EI would be excellent for structural confirmation due to its extensive fragmentation, provided the compound is sufficiently volatile or can be derivatized.
LC-MS with ESI is the recommended primary technique for quantification in biological matrices due to its high sensitivity and direct compatibility with the analyte's polarity.
Experimental Protocols
To ensure the generation of high-quality and reproducible mass spectrometry data, the following experimental protocols are recommended.
Sample Preparation
Proper sample preparation is crucial to minimize matrix effects and ensure the analyte is in a suitable form for analysis.
For LC-MS Analysis:
Standard Solution Preparation: Prepare a stock solution of 1-Acetyl-1,4-diazepan-6-OL in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to generate a calibration curve.
Biological Sample Extraction (e.g., Plasma):
To 100 µL of plasma, add an internal standard.
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
For GC-MS Analysis (with derivatization):
Derivatization: To increase volatility and thermal stability, the hydroxyl group can be derivatized. A common method is silylation.
Evaporate the sample extract to complete dryness.
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
Heat at 70°C for 30 minutes.
The sample is now ready for injection.
Instrumental Analysis
LC-MS/MS Method:
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
Flow Rate: 0.3 mL/min.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]+ at m/z 159.1. Product ions for MRM transitions should be determined by acquiring a full scan product ion spectrum.
GC-MS Method:
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
Ionization Source: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Scan from m/z 40 to 300.
Caption: General workflow for MS analysis.
Conclusion
The structural elucidation of novel compounds like 1-Acetyl-1,4-diazepan-6-OL is a critical step in drug discovery and development. While experimental data is the gold standard, a thorough understanding of predictable fragmentation patterns provides a strong foundation for initial identification and method development. This guide has outlined the expected mass spectral behavior of 1-Acetyl-1,4-diazepan-6-OL, offered a comparison of suitable analytical platforms, and provided detailed experimental protocols. By leveraging this information, researchers can confidently approach the analysis of this and structurally related molecules.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70749715, 1-Acetyl-4-(1-isoquinolinyl)-1,4-diazepan-6-ol." PubChem, [Link]. Accessed 26 February 2026.[3]
IR spectroscopy peaks for acetyl and hydroxyl groups in diazepanes
An In-Depth Comparative Guide to the Infrared Spectroscopy of Acetyl and Hydroxyl Groups in Diazepane Scaffolds In the landscape of medicinal chemistry and drug development, the diazepane scaffold remains a cornerstone f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Infrared Spectroscopy of Acetyl and Hydroxyl Groups in Diazepane Scaffolds
In the landscape of medicinal chemistry and drug development, the diazepane scaffold remains a cornerstone for designing neurologically active agents. Precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and chemical environment of key functional groups. This guide provides a detailed comparative analysis of the characteristic IR absorption peaks for hydroxyl (-OH) and acetyl (-COCH₃) groups appended to a diazepane ring system. We will delve into the underlying physical principles that govern their spectral signatures and provide actionable experimental protocols for researchers.
The Vibrational Language of Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[1][2] Much like springs, these bonds can stretch and bend at characteristic frequencies that depend on the bond strength and the mass of the connected atoms.[2][3] The resulting spectrum is a unique fingerprint of the molecule's functional groups. For drug development professionals, this technique is indispensable for verifying synthetic steps, such as the addition of a hydroxyl group or an acetylation reaction, and for probing intermolecular interactions like hydrogen bonding.
The Hydroxyl (-OH) Group: A Telltale Broad Peak
The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum due to its distinct and sensitive O-H stretching vibration.
O-H Stretching Vibration:
The defining feature of most alcohols is a strong, broad absorption band appearing in the 3200-3550 cm⁻¹ region.[1][4][5] The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding.[4][6] In a condensed phase (liquid or solid), hydroxyl groups on adjacent diazepane molecules form a dynamic network of hydrogen bonds. This interaction weakens the O-H covalent bond, lowering its stretching frequency (shifting it to a lower wavenumber) and creating a wide distribution of bond strengths, which results in a broad signal.[1][6]
In contrast, a "free" hydroxyl group—one not involved in hydrogen bonding—gives rise to a sharp, weaker peak at a higher frequency, typically between 3584-3700 cm⁻¹.[5][6] This is usually observed only in the vapor phase or in very dilute solutions with a non-polar solvent.[6]
C-O Stretching Vibration:
A secondary, but still crucial, peak for a hydroxylated diazepane is the C-O stretching vibration. This appears as a strong peak in the fingerprint region, between 1000-1250 cm⁻¹, a range it shares with aliphatic amines, making careful analysis important.[3][7]
Caption: The effect of hydrogen bonding on the O-H stretching frequency in IR spectroscopy.
The Acetyl (-COCH₃) Group: The Prominent Carbonyl Signal
The acetyl group introduces a carbonyl (C=O) functionality, which produces one of the most intense and recognizable absorption bands in an IR spectrum due to the large change in dipole moment during its stretching vibration.[3][8]
C=O Stretching Vibration:
The cornerstone of the acetyl group's signature is the C=O stretch, a strong, sharp peak typically located between 1630-1750 cm⁻¹.[8] The precise position of this peak is highly sensitive to the local electronic and steric environment, providing valuable structural clues. When acetylating a diazepane, the acetyl group is typically added to one of the nitrogen atoms, forming an amide.
Amide Carbonyl: For an N-acetylated diazepane, the C=O stretch is expected in the amide region, generally between 1630-1690 cm⁻¹ .[8] This is a lower frequency compared to ketones or esters due to resonance delocalization, where the nitrogen's lone pair of electrons donates into the carbonyl, giving the C=O bond more single-bond character and thus weakening it.
Influence of the Diazepane Ring:
The seven-membered diazepane ring is non-planar and possesses a degree of ring strain, though less than smaller rings like cyclobutanone or cyclopentanone. Ring strain generally forces more s-character into the exocyclic C=O bond, strengthening it and increasing the stretching frequency.[9][10][11][12] While the effect in a seven-membered ring is less dramatic than in a five-membered ring, it is a factor that can shift the carbonyl frequency slightly higher than in an analogous acyclic amide.
Caption: Example structures of a hydroxylated and an N-acetylated diazepane.
Comparative Data Summary
The following table summarizes the expected IR absorption frequencies for hydroxyl and N-acetyl groups, with specific considerations for the diazepane structure.
Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is the most common sampling technique for modern Fourier Transform Infrared (FTIR) spectroscopy, requiring minimal to no sample preparation.[13][14] It is ideal for analyzing solid powders or viscous liquids, typical forms for diazepane derivatives.
Objective:
To obtain a high-quality infrared spectrum of a solid diazepane derivative to identify hydroxyl and/or acetyl functional groups.
Materials:
FTIR Spectrometer with a diamond ATR accessory
Sample of diazepane derivative (approx. 1-5 mg)
Spatula
Solvent for cleaning (e.g., isopropanol or ethanol)
Lint-free wipes (e.g., Kimwipes)
Methodology:
Prepare the ATR Crystal: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal surface. Allow the solvent to evaporate completely.
Collect a Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[15]
Apply the Sample: Place a small amount of the solid diazepane sample directly onto the center of the ATR crystal.
Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.[13]
Collect the Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
Clean Up: Retract the press arm and carefully remove the sample from the crystal surface. Clean the crystal thoroughly with a solvent-dampened wipe as in Step 1.
Caption: Standard experimental workflow for ATR-FTIR analysis of a solid sample.
Conclusion
IR spectroscopy is a powerful and accessible analytical technique for the structural elucidation of functionalized diazepanes. The hydroxyl group is readily identified by its characteristic broad O-H stretching band centered around 3300 cm⁻¹, a direct indicator of hydrogen bonding. The N-acetyl group is confirmed by a strong, sharp C=O stretching absorption in the 1630-1690 cm⁻¹ range. Understanding how factors like hydrogen bonding and ring structure modulate these frequencies allows researchers to not only confirm the presence of these groups but also to gain deeper insight into the molecule's chemical environment, a critical aspect of modern drug design and development.
References
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using - brainly.com. (2024, February 16). Brainly.com. Retrieved from [Link]
5.4: Infrared Spectroscopy - Chemistry LibreTexts. (2022, October 7). Chemistry LibreTexts. Retrieved from [Link]
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Ring Strain and C=O Stretching Frequency - Chemistry Stack Exchange. (2014, September 18). Chemistry Stack Exchange. Retrieved from [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal | ACS Omega. (2023, May 3). ACS Omega. Retrieved from [Link]
Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. (n.d.). D-o-i.org. Retrieved from [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. (2023, May 3). National Center for Biotechnology Information. Retrieved from [Link]
Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process - PubMed. (2012, October 3). PubMed. Retrieved from [Link]
The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. Retrieved from [Link]
9 IR Absorptions of Double Bonds. (n.d.). Thieme. Retrieved from [Link]
Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024, December 5). JoVE. Retrieved from [Link]
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
Experimental and theoretical investigation of spectroscopic properties of diazepam. (n.d.). Sphinxsai.com. Retrieved from [Link]
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017, October 31). MDPI. Retrieved from [Link]
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022, June 26). Frontiers. Retrieved from [Link]
Flow synthesis of API diazepam (Valium®). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
New Synthesis of Diazepam | PDF | Acetic Acid | Amine - Scribd. (n.d.). Scribd. Retrieved from [Link]
Reaction conditions and acetylation products of benzodiazepines 1a-1f. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017, October 27). MDPI. Retrieved from [Link]
FTIR spectrum of Diazepam | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]
(PDF) Experimental and theoretical investigation of spectroscopic properties of diazepam. (2025, August 5). ResearchGate. Retrieved from [Link]
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]
6H-1,4-diazepine, hexahydro-6-methyl-, - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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FTIR Analysis of Some Pills of Forensic Interest - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). RJPBCS.com. Retrieved from [https://www.rjpbcs.com/pdf/2013_4(4)/[16].pdf]([Link]16].pdf)
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Biological activity comparison of diazepane derivatives vs 1-Acetyl-1,4-diazepan-6-OL
Topic: Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Executive Summary In the landscape of heterocyclic drug design, the 1,4-diazepane (homop...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scaffold
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.
Executive Summary
In the landscape of heterocyclic drug design, the 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore, offering greater conformational flexibility than its six-membered analog, piperazine. This guide compares the biological utility of the specific functionalized scaffold, 1-Acetyl-1,4-diazepan-6-ol , against its highly potent therapeutic derivatives .
While 1-Acetyl-1,4-diazepan-6-ol serves as a critical, hydrophilic chiral building block with low intrinsic potency, its derivatization into lipophilic, receptor-targeted molecules yields compounds with significant efficacy in anticoagulation (Factor Xa inhibition) , neuroprotection (Alzheimer’s) , and oncology . This guide delineates the Structure-Activity Relationship (SAR) trajectory from this inert scaffold to active drug candidates.
Part 1: The Baseline – 1-Acetyl-1,4-diazepan-6-ol
Role: Chiral Intermediate / Fragment
CAS: 1609403-22-6[1][2]
1-Acetyl-1,4-diazepan-6-ol is characterized by a seven-membered ring containing two nitrogen atoms (positions 1 and 4), an acetyl group at N1, and a hydroxyl group at C6.
Chemical Profile: High water solubility (Polar Surface Area > 40 Ų), low molecular weight, and low lipophilicity (LogP < 0).
Biological Activity:
Intrinsic Potency: Negligible. As a fragment, it lacks the hydrophobic surface area required to bind deep protein pockets (e.g., GPCRs or kinase ATP-sites).
Toxicity: Predicted low cytotoxicity due to rapid clearance and lack of reactive metabolic handles (unlike nitro- or halo-substituted analogs).
Application: It acts as a "Exit Vector" scaffold . The C6-hydroxyl and N4-amine (if deprotected/available) provide orthogonal attachment points for growing the molecule into specific binding pockets.
Part 2: The Alternatives – High-Potency Diazepane Derivatives
Derivatization of the diazepane core transforms the molecule from a passive scaffold into an active modulator. Below are the three primary therapeutic classes where diazepane derivatives outperform the baseline scaffold.
1. Anticoagulants (Factor Xa Inhibitors)
Representative Compound:YM-96765 (and related N-substituted 1,4-diazepanes).
Mechanism: The diazepane ring acts as a spacer, positioning a basic group (interacting with the S4 aryl-binding domain) and a hydrophobic group (interacting with the S1 pocket) of the Factor Xa active site.
Performance vs. Scaffold:
Scaffold: No binding affinity for Factor Xa.
Derivative: IC₅₀ = 6.8 nM (High Potency).
Key Structural Feature: The flexibility of the 7-membered ring allows the substituents to adopt a "U-shape" conformation required for the S1-S4 pocket bridging.
Mechanism: Disruption of microtubule dynamics or kinase inhibition (cell line dependent, e.g., Reh leukemic cells).
Performance:
Scaffold: Non-cytotoxic (Cell viability >95%).
Derivative: IC₅₀ ≈ 18 µM against leukemic cell lines.
Key Modification: Introduction of the bulky benzhydryl group at N1 confers the lipophilicity required for cell membrane permeation.
Part 3: Comparative Data Analysis
Feature
1-Acetyl-1,4-diazepan-6-ol (Scaffold)
YM-96765 Analog (Anticoagulant)
Benzhydryl-Diazepane (Anticancer)
Primary Role
Synthetic Intermediate
Factor Xa Inhibitor
Cytotoxic Agent
Molecular Weight
~158 Da
>450 Da
>400 Da
Lipophilicity (LogP)
< 0 (Hydrophilic)
2.5 – 4.0 (Drug-like)
> 3.5 (Lipophilic)
Binding Mode
Non-specific H-bonding
Specific S1/S4 Pocket Fit
Hydrophobic Interaction
Potency (IC₅₀)
> 100 µM (Inactive)
6.8 nM
18 µM
BBB Permeability
Low (Polar)
Low (Peripheral target)
Moderate to High
Part 4: Mechanism of Action Visualization
The following diagram illustrates how the inert 1-Acetyl-1,4-diazepan-6-ol scaffold is chemically evolved into active therapeutic agents through specific substitutions.
Caption: SAR evolution of the 1-Acetyl-1,4-diazepan-6-ol scaffold into three distinct therapeutic classes via targeted chemical modification.
Part 5: Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (General Coupling)
To transform the 1-Acetyl-1,4-diazepan-6-ol scaffold into a lipophilic drug candidate.
Starting Material: Dissolve 1.0 eq of 1-Acetyl-1,4-diazepan-6-ol in anhydrous DCM.
Activation: Add 1.2 eq of TEA (Triethylamine) and cool to 0°C.
Coupling: Dropwise add 1.1 eq of the desired Aryl Isocyanate (for anticancer urea derivatives) or Acid Chloride (for amide derivatives).
Note: The N4 nitrogen is the primary nucleophile if the hydroxyl is unprotected; selective O-alkylation requires NaH in DMF.
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).
Purification: Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel column chromatography.
Validation: Confirm structure via ¹H-NMR (look for the shift in the C2/C3 protons of the diazepane ring).
Protocol B: Factor Xa Inhibition Assay (Chromogenic)
To quantify the potency of the synthesized derivative compared to the scaffold.
Reagents: Human Factor Xa enzyme, Chromogenic Substrate (S-2765), and Assay Buffer (Tris-HCl, pH 7.4).
Preparation: Prepare serial dilutions of the Diazepane Derivative and the Scaffold Control (1 nM to 100 µM) in DMSO.
Incubation: Mix 10 µL of compound with 50 µL of Factor Xa (0.5 nM final). Incubate for 30 min at 37°C.
Initiation: Add 40 µL of S-2765 substrate (200 µM final).
Measurement: Monitor absorbance at 405 nm for 20 minutes (kinetic mode) using a microplate reader.
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Factor Xa Inhibition: Koga, T., et al. (2004).[4] "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity."[4] Bioorganic & Medicinal Chemistry.
Anticancer Activity: Harsha, S., et al. (2011). "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Medicinal Chemistry / ResearchGate.
Alzheimer's Research: UWSpace. (2024). "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors." University of Waterloo Electronic Theses.
DPP-IV Inhibition: Ahn, J. H., et al. (2008). "Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters.
Diazepine Overview: Rashid, M., et al. (2019).[5] "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis.
Operational Guide for Research & Development Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS: Analogous to diazepane derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for Research & Development
Executive Summary
This guide defines the standard operating procedure (SOP) for the disposal of 1-Acetyl-1,4-diazepan-6-ol hydrobromide (CAS: Analogous to diazepane derivatives). As a pharmaceutical intermediate containing a diazepane ring and a hydrobromide salt, this compound presents specific challenges regarding halogen content and potential pharmacological activity .
Core Directive: Treat this substance as a High-Potency Pharmaceutical Intermediate . Disposal must prioritize destruction via high-temperature incineration with acid gas scrubbing (due to HBr generation). Do not dispose of down the drain.
Chemical Profile & Hazard Assessment
Before disposal, the waste stream must be characterized to ensure compatibility with waste consolidation packs ("Lab Packs").
Parameter
Specification
Disposal Implication
Chemical Nature
Organic Amine Salt (Hydrobromide)
Potential to generate HBr gas if acidified or burned improperly.
Physical State
Solid (Crystalline Powder)
Must be disposed of as Solid Chemical Waste . Do not dissolve solely for disposal.
Halogen Content
YES (Bromide)
CRITICAL: Must be flagged as "Halogenated" for incinerator profiles.
Solubility
High (Water/Polar Solvents)
High Risk: Easy migration into water tables if landfilled. Zero-discharge policy applies.
Pharmacology
Diazepane Scaffold
Presumed CNS activity.[1] Treat as a Toxic/Bioactive substance.
Pre-Disposal Stabilization & Segregation
The Golden Rule: Segregation prevents reaction.
1-Acetyl-1,4-diazepan-6-ol hydrobromide is an amine salt. Mixing it with incompatible waste streams can cause immediate hazards.
Incompatibility Matrix
Strong Oxidizers (Nitric Acid, Permanganates): DO NOT MIX. Risk of exothermic reaction and generation of nitrogen oxides (NOx) or free bromine gas.
Strong Bases (Sodium Hydroxide): DO NOT MIX. Neutralizing the hydrobromide salt will liberate the free base amine, potentially altering volatility or toxicity profiles.
Stabilization Protocol
Keep it Solid: If the material is currently a solid, keep it solid. Solid waste is significantly cheaper and safer to transport than liquid waste.
Double Containment: Place the primary container (vial/jar) inside a clear, sealable secondary bag (Zip-lock style) before placing it in the waste drum. This prevents dust generation upon drum opening.
The Disposal Workflow
This workflow assumes the user is in a standard R&D laboratory environment operating under RCRA (USA) or equivalent hazardous waste regulations.
Step-by-Step Procedure
Identification: Confirm the inventory. If the material is old/degraded, treat it with the same rigor as fresh material.
Liquids (Solutions): Glass or HDPE carboy. Note: Ensure the cap is vented if there is any risk of off-gassing.
Labeling:
Use the standard "Hazardous Waste" tag.
Chemical Name: Write out the full name: "1-Acetyl-1,4-diazepan-6-ol hydrobromide."
Constituents: If in solution, list the solvent (e.g., "90% Methanol, 10% 1-Acetyl-1,4-diazepan-6-ol HBr").
Hazard Checkbox: Check "Toxic" and "Irritant."
Accumulation: Place in the Satellite Accumulation Area (SAA) . Ensure the container is closed unless adding waste.[1]
Decision Logic: Waste Stream Classification
The following diagram illustrates how to categorize this specific chemical based on its physical state at the time of disposal.
Figure 1: Decision logic for segregating 1-Acetyl-1,4-diazepan-6-ol hydrobromide based on physical state.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound does not have a specific "P-List" or "U-List" code (unlike Diazepam, U069, which is listed). However, it is regulated under the "Cradle-to-Grave" principle.
Waste Code Assignment:
If the waste exhibits toxicity (via TCLP test), it carries a D-code .
Most facilities will manage this as Non-Regulated Chemical Waste destined for Incineration .
Why Incineration? Landfilling pharmaceutical intermediates contributes to bio-accumulation in groundwater. Incineration at >1000°C ensures destruction of the diazepane ring.
Halogen Flag: You must inform your waste vendor (e.g., Clean Harbors, Veolia) that the solid waste contains Bromine . This dictates the feed rate into their incinerators to prevent acid gas scrubbers from being overwhelmed.
Emergency Spill Response
If a container of 1-Acetyl-1,4-diazepan-6-ol hydrobromide breaks:
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.
Liquids: Absorb with vermiculite or a universal spill pad.
Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (potential reaction with amines).
Figure 2: Rapid response workflow for laboratory spills.
References
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). [Link]
PubChem. (n.d.). Compound Summary for Diazepane Derivatives. (Used for structural analog hazard assessment). [Link]